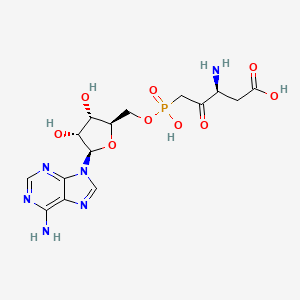
Aspartyl adenylate beta-ketophosphonate isostere
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartyl adenylate beta-ketophosphonate isostere is an organic phosphonate that is adenosine having a [(3S)-3-amino-4-carboxy-2-oxobutyl](hydroxy)phosphoryl group attached at position 5'. It has a role as a metabolite. It is an organic phosphonate, a L-aspartic acid derivative and a beta-amino acid. It derives from an adenosine.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Potential Therapeutic Applications
Aspartyl adenylate beta-ketophosphonate isostere has been studied for its role in inhibiting enzymes like aspartyl-tRNA synthetase. Bernier et al. (2005) synthesized nonhydrolyzable aspartyl adenylate analogs and found that the ketomethylphosphonate isostere is a strong inhibitor of E. coli aspartyl-tRNA synthetase. This suggests potential therapeutic applications in targeting specific bacterial enzymes (Bernier et al., 2005).
Alzheimer's Disease Research
In Alzheimer's disease research, inhibitors derived from traditional aspartyl protease transition state isostere inhibitors have been optimized to yield low nanomolar inhibitors. Stanton et al. (2007) discovered that isonicotinamides derived from aspartyl adenylate isosteres demonstrated beta-amyloid lowering in a murine model, indicating their potential in Alzheimer's disease therapy (Stanton et al., 2007).
Inhibitors of Amyloid Beta-Protein Precursor Gamma-Secretase Activity
Aspartyl protease transition state mimics like L-685,458, containing hydroxyethylene dipeptide isostere, have been identified as potent inhibitors of amyloid beta-protein precursor gamma-secretase activity, which is crucial in Alzheimer's disease pathology. This research by Shearman et al. (2000) highlights the importance of such compounds in developing treatments for neurodegenerative diseases (Shearman et al., 2000).
Cancer Research and Cellular Proliferation
In cancer research, compounds like N-(phosphonacetyl)-L-aspartate (PALA) have shown potential. Swyryd et al. (1974) demonstrated that PALA, an aspartate transcarbamylase inhibitor, effectively blocks the proliferation of mammalian cells in culture, suggesting its utility in controlling cell growth in certain cancers (Swyryd et al., 1974).
Inhibitors of Asparagine Synthetase
Zhukov et al. (1988) synthesized phosphonate analogues of aspartyl adenylate that proved to be powerful inhibitors of asparagine synthetases from bacteria and plants. These findings contribute to understanding enzyme mechanisms and could lead to the development of novel inhibitors (Zhukov et al., 1988).
Eigenschaften
Produktname |
Aspartyl adenylate beta-ketophosphonate isostere |
|---|---|
Molekularformel |
C15H21N6O9P |
Molekulargewicht |
460.34 g/mol |
IUPAC-Name |
(3S)-3-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-4-oxopentanoic acid |
InChI |
InChI=1S/C15H21N6O9P/c16-6(1-9(23)24)7(22)3-31(27,28)29-2-8-11(25)12(26)15(30-8)21-5-20-10-13(17)18-4-19-14(10)21/h4-6,8,11-12,15,25-26H,1-3,16H2,(H,23,24)(H,27,28)(H2,17,18,19)/t6-,8+,11+,12+,15+/m0/s1 |
InChI-Schlüssel |
KMYVNAQFBILXBR-WXGITVOHSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CC(=O)[C@H](CC(=O)O)N)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CC(=O)C(CC(=O)O)N)O)O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
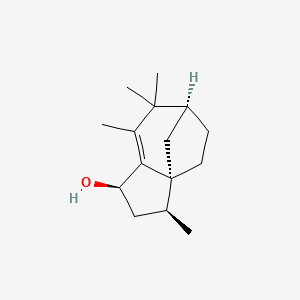
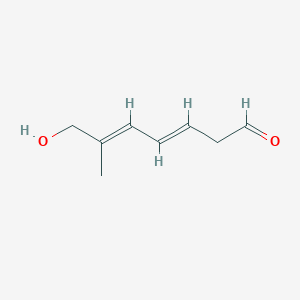
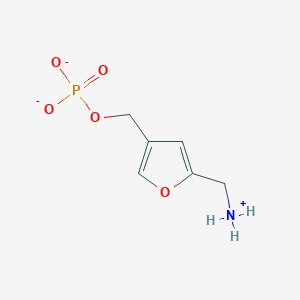
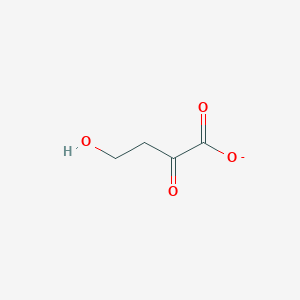

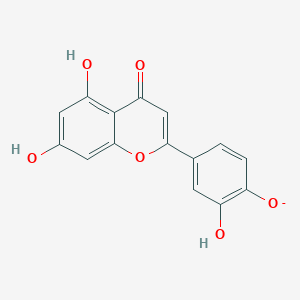
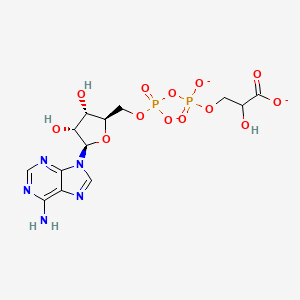
![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)
![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)
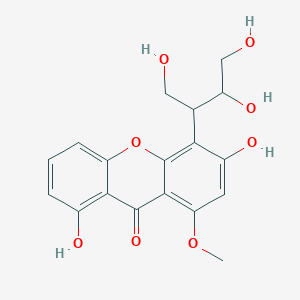

![5,13-Bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,16,17,19,21-hexol](/img/structure/B1262396.png)
![1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262397.png)